molecular formula C36H62O31 B8235720 Cellohexose

Cellohexose

Cat. No.: B8235720
M. Wt: 990.9 g/mol
InChI Key: DJMVHSOAUQHPSN-VXDFXQCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cellohexose, a cellodextrin with a degree of polymerization (DP) of 6, is a linear oligosaccharide composed of six D-glucose units linked via β-1,4-glycosidic bonds . It is a product of cellulose hydrolysis, often generated by the action of cellulases or lytic polysaccharide monooxygenases (LPMOs) during biomass degradation . Structurally, this compound adopts a rigid, extended conformation due to the β-1,4 linkages, which facilitates interactions with cellulose-binding modules (CBMs) and catalytic domains of enzymes . Its solubility in aqueous solutions makes it a critical intermediate in enzymatic assays and industrial processes, such as biofuel production .

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMVHSOAUQHPSN-VXDFXQCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2478-35-5
Record name Cellohexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Hydrolysis and Precipitation

Hydrolysis proceeds for 4–5.5 hours, after which acetone precipitation isolates cellodextrins from the acidic slurry. This step removes residual acids and salts, yielding a mixture of cellotriose (G3), cellotetraose (G4), cellopentose (G5), and this compound (G6). The reported yield for this compound is 0.02 g per gram of cellulose, significantly lower than shorter oligomers like G3 (0.05 g/g). The lower yield reflects the thermodynamic challenge of stabilizing longer chains during hydrolysis.

Chromatographic Purification

Purification employs a two-column system: a Bio-Rad AG50W-X4 cation-exchange column followed by a Bio-Gel P4 size-exclusion column. This setup separates this compound from smaller oligomers and unreacted cellulose, achieving >95% purity at a production rate of 130 mg/day. The process is reproducible but limited by low throughput, making it suitable for laboratory-scale applications rather than industrial production.

Enzymatic Hydrolysis and Kinetic Control

Enzymatic hydrolysis offers a milder alternative to acid-based methods, leveraging cellulases to selectively depolymerize cellulose. A stochastic model by Jeoh et al. (2013) simulates the action of endoglucanases (EGs) and cellobiohydrolases (CBHs) on Avicel, predicting transient accumulation of this compound during early hydrolysis stages.

Enzyme Synergy and Substrate Accessibility

Endoglucanases (e.g., EGI) randomly hydrolyze internal β-1,4 bonds in cellulose, generating soluble oligomers like this compound. Exoglucanases (e.g., CBH I and CBH II) processively cleave cellobiose from chain ends, progressively shortening oligomers. At 10 mg enzyme per gram of glucan, this compound concentrations peak within 3–4 hours before declining due to further hydrolysis into cellotriose and cellobiose. This kinetic bottleneck necessitates precise reaction control to harvest this compound before its degradation.

Challenges in Enzymatic Production

The enzymatic method faces two key limitations: (1) low this compound yields due to competing hydrolysis pathways, and (2) high enzyme costs. However, genetic engineering of cellulases with reduced exo-activity or enhanced endo-processivity could improve selectivity for longer oligomers.

Comparative Analysis of Preparation Methods

Table 1. This compound Preparation Methods: Yield, Purity, and Scalability

MethodYield (g/g cellulose)Purity (%)ScalabilityKey Limitations
Mixed-acid hydrolysis0.02>95LaboratoryLow yield, corrosive reagents
Enzymatic hydrolysis0.01*~90Pilot-scaleHigh enzyme cost, kinetic hurdles
ChromatographyN/A>95Industrial (SMB)High capital cost

*Estimated from hydrolysis models .

Scientific Research Applications

Enzymatic Studies

Cellohexaose serves as an important substrate in the study of cellulases and other glycoside hydrolases. These enzymes are crucial for the breakdown of cellulose into fermentable sugars. Research indicates that specific cellulases exhibit varying degrees of activity against cellohexaose, which can be quantified to understand enzyme efficiency.

Case Study: Enzyme Activity Against Cellohexaose

A study demonstrated that the enzyme CtCel124 showed approximately 20-fold higher activity against cellohexaose compared to cellopentaose. The primary hydrolysis products were cellotriose and cellobiose, indicating the enzyme's specificity and potential for industrial applications in biomass conversion .

Enzyme Substrate Activity (U/mg) Products
CtCel124Cellohexaose20Cellotriose, Cellobiose
Other EnzymesCellopentaoseVariableCellobiose, Cellotriose

Biotechnological Applications

Cellohexaose is utilized in various biotechnological processes, particularly in biofuel production. Its breakdown into simpler sugars is essential for fermentation processes that convert biomass into ethanol or other biofuels.

Case Study: Biofuel Production

In a metagenomic study, a hyper-thermostable cellobiohydrolase was isolated that efficiently degraded cellulose into fermentable sugars at high temperatures. This process minimizes contamination risks and enhances saccharification efficiency . The use of cellohexaose in enzyme cocktails has been shown to improve overall cellulose degradation rates.

Agricultural Applications

In agriculture, cellohexaose can be employed to enhance animal feed quality. The enzymatic treatment of feed with cellulases helps break down non-starch polysaccharides, improving digestibility and nutrient absorption.

Case Study: Animal Feed Enhancement

Research indicates that the addition of cellulases to animal feed can significantly enhance the nutritional value by hydrolyzing anti-nutritional factors present in feed grains. This leads to improved health and weight gain in livestock .

Industrial Applications

Cellohexaose is also applied in various industrial sectors such as textiles, food processing, and pharmaceuticals. Its role as a substrate for cellulases makes it valuable in processes like fabric treatment and food fermentation.

Table: Industrial Applications of Cellohexaose

Industry Application
TextileFabric treatment using cellulases
Food ProcessingFermentation processes for producing bioethanol
PharmaceuticalsDevelopment of enzyme-based therapies

Mechanism of Action

The mechanism of action of cellohexose primarily involves its interaction with cellulases. These enzymes bind to the this compound molecule and catalyze the hydrolysis of the β-1,4-glycosidic bonds, resulting in the release of glucose units. The process involves the formation of an enzyme-substrate complex, followed by the cleavage of the glycosidic bond and the release of the product. The molecular targets include the glycosidic bonds within the this compound molecule, and the pathways involved are those related to carbohydrate metabolism.

Comparison with Similar Compounds

Table 1: Classification of Cellodextrins

Compound DP Key Features
Cellobiose 2 Major end product of cellulose hydrolysis; strong inhibitor of CBH enzymes.
Cellotriose 3 Intermediate in hydrolysis; less inhibitory than cellobiose.
This compound 6 Substrate for endo-/exoglucanases and LPMOs; transient in hydrolysis.

Enzymatic Interactions and Hydrolysis Dynamics

Substrate Specificity

  • Endoglucanases (EGs) : Preferentially cleave internal β-1,4 bonds in amorphous cellulose, generating this compound and shorter oligomers (e.g., CcCel9A hydrolyzes this compound to glucose, cellobiose, and cellotriose) .
  • Exoglucanases (CBHs) : Processive enzymes like CcCel48A require DP ≥5 (e.g., this compound) to release cellotetraose (DP4) and cellobiose (DP2) .
  • LPMOs : Oxidatively cleave crystalline cellulose, with this compound serving as a model substrate. AfLPMO16 interacts with this compound via residues Gln48, Ser178, and His109, highlighting its extended binding surface .

Hydrolysis Trends

During cellulose hydrolysis by enzymes like EGI:

  • This compound, cellopentaose, and cellotetraose peak in concentration within 3–4 hours and decline as hydrolysis progresses.
  • Cellobiose and cellotriose accumulate due to their resistance to further cleavage by EGI .

Table 2: Hydrolysis Products of Selected Enzymes

Enzyme Substrate Major Products Substrate Specificity
CcCel9A This compound G1, G2, G3 DP ≥4
CcCel48A This compound G2, G3, G4 DP ≥5
AfCel7A This compound Oxidized oligomers (C1/C4 cleavage) DP ≥6

Inhibition and Thermodynamic Effects

  • Enzyme Flexibility: Molecular dynamics (MD) simulations reveal that this compound binding reduces flexibility in enzymes like Man5B compared to mannohexose, affecting catalytic efficiency .

Biological Activity

Cellohexaose, a hexasaccharide composed of six glucose units linked by β-1,4-glycosidic bonds, is a significant oligosaccharide derived from cellulose. Its biological activity is primarily explored in the context of its role as a substrate for various enzymes, particularly in microbial systems, and its potential applications in biotechnology and agriculture. This article reviews the biological activity of cellohexaose, including its enzymatic interactions, effects on microbial growth, and implications for industrial applications.

Enzyme Interaction with Cellohexaose

Cellohexaose serves as a substrate for various glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Key findings regarding the enzymatic interaction with cellohexaose include:

  • Xyloglucan Xylosyltransferase (XXT) : Research indicates that XXT5 can xylosylate cellohexaose, albeit with lower efficiency compared to other xyloglucan xylosyltransferases (XXT1 and XXT2). XXT5 demonstrated significant activity only when concentrated, suggesting that enzyme concentration is crucial for effective substrate interaction .
  • Endo-β-1,4-glucanase : Cellohexaose is hydrolyzed by endo-β-1,4-glucanases, which cleave internal bonds in cellulose. Studies show that these enzymes can produce cellobiose and glucose from cellohexaose, indicating its utility as a substrate in enzymatic assays .

The following table summarizes the enzymatic activity associated with cellohexaose:

Enzyme Substrate Products Activity Level
XXT1CellohexaoseXylosylated cellohexaoseHigh
XXT2CellohexaoseXylosylated cellohexaoseModerate
XXT5CellohexaoseXylosylated cellohexaoseLow (requires concentration)
Endo-β-1,4-glucanaseCellohexaoseCellobiose, GlucoseHigh

Induction of Enzymatic Production

Cellohexaose has been shown to influence the production of cellulolytic enzymes in various fungal species. For instance:

  • In Trichoderma reesei, cellohexaose acts as an inducer for enzyme production but is less effective than shorter oligosaccharides like cellobiose and cellotetraose. The induction of endoglucanase and exoglucanase activities was observed at specific concentrations of cellohexaose, highlighting the importance of both concentration and the degree of polymerization for optimal enzyme induction .
  • The degradation kinetics of cellohexaose indicate that it is rapidly hydrolyzed to smaller sugars upon introduction into microbial cultures. This rapid degradation suggests that while cellohexaose can stimulate enzyme production, it may also be consumed quickly by the microorganisms .

Industrial Biotechnology

The potential applications of cellohexaose extend into industrial biotechnology. For example:

  • Biofuel Production : Cellohexaose can be utilized in biofuel production processes where cellulolytic microorganisms convert cellulose into fermentable sugars. Its role as a substrate can enhance the efficiency of bioconversion processes.
  • Animal Feed Additives : Incorporating cellohexaose into animal feed may improve digestibility and nutrient absorption due to its fermentable nature.

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for characterizing cellohexose purity and structural integrity in experimental settings?

  • Methodological Answer : this compound (a β-1,4-linked glucose hexamer) is commonly characterized using pyrolytic-gas chromatography/mass spectrometry (Py-GC/MS) coupled with silylation derivatization. Semi-quantitative analysis involves calculating the percentage area of pyrolysate components (e.g., levoglucosan, furans) from integrated chromatographic peaks. For structural validation, nuclear magnetic resonance (NMR) is employed to confirm glycosidic linkages. Researchers should optimize pyrolysis durations (e.g., 0.5–30 min) to minimize water interference, which reduces derivatization efficiency .

Q. How can researchers design experiments to study this compound’s role in cellulose hydrolysis by enzymatic systems?

  • Methodological Answer : Use endoglucanases (EGs) or cellobiohydrolases (CBHs) in controlled hydrolysis assays. Monitor soluble oligomer concentrations (e.g., cellotriose, this compound) via high-performance liquid chromatography (HPLC). For reproducible results, pre-treat cellulose substrates (e.g., Avicel) to standardize crystallinity. Note that this compound accumulates transiently during hydrolysis due to its intermediate role, with concentrations peaking at 3–4 hours before declining as shorter oligomers dominate .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound-protein interactions, and how do residue mutations impact binding affinity?

  • Methodological Answer : Molecular docking simulations (e.g., UCSF Chimera) with rigid and flexible refinement protocols can predict this compound binding poses on protein surfaces. For example, substituting asparagine-84 with aspartic acid (N84D) in cerato-platanin (CP) enhances binding affinity by forming direct hydrogen bonds with this compound. Conversely, the D77A mutation reduces affinity due to lost interactions. Use KDEEP servers to calculate binding energies (e.g., ∆G values) and cluster docked structures using fraction of common contacts (FCC) algorithms .

Q. How can researchers resolve contradictions in pyrolysis data when comparing this compound derivatization efficiency across substrates like glucose and cellulose?

  • Methodological Answer : Address variability by analyzing water release kinetics during pyrolysis. Glucose and cellobiose release water rapidly, hydrolyzing derivatizing agents like hexamethyldisilazane (HMDS), whereas cellulose releases water gradually. This compound exhibits intermediate behavior: its derivatization efficiency correlates with pyrolysis stage (high in early stages, lower later). Normalize data using semi-quantitative pyrogram area percentages and validate with kinetic models (e.g., pseudo-first-order rate constants) .

Q. What experimental controls are critical when investigating this compound’s role in expansin-like activity?

  • Methodological Answer : Include (1) negative controls (e.g., CP protein mutants lacking key cellulose-binding residues) and (2) substrate controls (e.g., carboxymethyl cellulose (CMC) as a soluble cellulose analog). Use dynamic light scattering (DLS) to confirm protein monodispersity during this compound interactions, as aggregation can artifactually alter activity measurements. Validate findings with comparative assays using canonical expansins (e.g., EXLX1) .

Data Contradiction Analysis

Q. How can conflicting reports on this compound’s enzymatic hydrolysis products be reconciled?

  • Methodological Answer : Discrepancies often arise from enzyme specificity (e.g., EGI vs. CBH I/II) and substrate accessibility. For instance, EGI produces this compound as a transient intermediate, while CBHs yield negligible amounts. Standardize substrate pretreatment (e.g., milling, acid swelling) and use HPLC to track oligomer dynamics over time. Cross-validate with kinetic models that account for enzyme inhibition (e.g., cellobiose feedback) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.